Lenalidomide-d5

Vue d'ensemble

Description

Le lénidomide-d5 est une forme deutérée du lénidomide, un dérivé de la thalidomide. Le lénidomide est un médicament immunomodulateur possédant des propriétés antinéoplasiques, anti-angiogéniques et anti-inflammatoires puissantes. Il est principalement utilisé dans le traitement du myélome multiple et des syndromes myélodysplasiques . La forme deutérée, le lénidomide-d5, est utilisée dans la recherche scientifique pour étudier la pharmacocinétique et le métabolisme du lénidomide.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du lénidomide-d5 implique l'incorporation d'atomes de deutérium dans la molécule de lénidomide. Une méthode courante consiste à cycliser le 2-(bromométhyl)-3-nitrobenzoate de méthyle avec le chlorhydrate de 3-aminopiperidine-2,6-dione pour préparer le précurseur nitro, qui est ensuite réduit pour former le lénidomide-d5 . Les conditions réactionnelles impliquent généralement l'utilisation de solvants et de catalyseurs deutérés pour garantir l'incorporation d'atomes de deutérium.

Méthodes de production industrielle

La production industrielle du lénidomide-d5 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour obtenir des rendements élevés et une pureté optimale. Des techniques telles que la chromatographie liquide haute performance (HPLC) et la spectroscopie de résonance magnétique nucléaire (RMN) sont utilisées pour surveiller l'incorporation du deutérium et la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le lénidomide-d5 subit diverses réactions chimiques, notamment :

Oxydation : le lénidomide-d5 peut être oxydé pour former des oxydes correspondants.

Réduction : le précurseur nitro peut être réduit pour former le composé actif.

Substitution : Les atomes de deutérium peuvent être substitués par de l'hydrogène dans certaines conditions.

Réactifs et conditions courantes

Les réactifs courants utilisés dans ces réactions comprennent des solvants deutérés, des agents réducteurs tels que le palladium sur carbone (Pd/C) et des agents oxydants tels que le permanganate de potassium. Les réactions sont généralement réalisées à des températures et des pressions contrôlées pour garantir les résultats souhaités .

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers analogues deutérés du lénidomide, qui sont utilisés dans des études pharmacocinétiques et métaboliques .

Applications dans la recherche scientifique

Le lénidomide-d5 est largement utilisé dans la recherche scientifique en raison de sa stabilité et de sa similitude avec le lénidomide. Voici quelques-unes de ses applications :

Études pharmacocinétiques : Utilisé pour étudier l'absorption, la distribution, le métabolisme et l'excrétion du lénidomide dans l'organisme.

Études métaboliques : Aide à comprendre les voies métaboliques et à identifier les métabolites du lénidomide.

Études d'interaction médicamenteuse : Utilisé pour étudier les interactions médicamenteuses potentielles impliquant le lénidomide.

Recherche biologique : Utilisé dans des études liées à ses propriétés immunomodulatrices et anticancéreuses.

Mécanisme d'action

Le lénidomide-d5, comme le lénidomide, exerce ses effets par le biais de plusieurs mécanismes :

Immunomodulation : Renforce la prolifération des lymphocytes T et des cellules tueuses naturelles, ce qui conduit à une réponse immunitaire accrue.

Anti-angiogenèse : Inhibe la formation de nouveaux vaisseaux sanguins, limitant ainsi l'apport de nutriments aux tumeurs.

Effets antiprolifératifs : Induit l'arrêt du cycle cellulaire et l'apoptose dans les cellules cancéreuses.

Cibles moléculaires : Les cibles comprennent la céréblon, une protéine impliquée dans l'ubiquitination et la dégradation de substrats spécifiques.

Applications De Recherche Scientifique

Lenalidomide-d5 is widely used in scientific research due to its stability and similarity to lenalidomide. Some of its applications include:

Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of lenalidomide in the body.

Metabolic Studies: Helps in understanding the metabolic pathways and identifying metabolites of lenalidomide.

Drug Interaction Studies: Used to investigate potential drug-drug interactions involving lenalidomide.

Biological Research: Employed in studies related to its immunomodulatory and anti-cancer properties.

Mécanisme D'action

Lenalidomide-d5, like lenalidomide, exerts its effects through multiple mechanisms:

Immune Modulation: Enhances the proliferation of T-cells and natural killer cells, leading to increased immune response.

Anti-angiogenesis: Inhibits the formation of new blood vessels, thereby restricting the supply of nutrients to tumors.

Anti-proliferative Effects: Induces cell cycle arrest and apoptosis in cancer cells.

Molecular Targets: Targets include cereblon, a protein involved in the ubiquitination and degradation of specific substrates.

Comparaison Avec Des Composés Similaires

Le lénidomide-d5 est comparé à d'autres composés similaires tels que :

Thalidomide : Le composé parent, connu pour ses effets tératogènes, mais également utilisé dans certains cancers.

Pomalidomide : Un autre dérivé ayant des propriétés immunomodulatrices similaires, mais des profils pharmacocinétiques différents.

Cyclophosphamide : Souvent utilisé en association avec le lénidomide pour le traitement du myélome multiple.

Le lénidomide-d5 est unique en raison de sa nature deutérée, qui lui confère une stabilité et permet des études pharmacocinétiques et métaboliques détaillées .

Activité Biologique

Lenalidomide-d5 is a deuterium-labeled derivative of lenalidomide, an immunomodulatory drug (IMiD) primarily used in the treatment of hematologic malignancies, particularly multiple myeloma and certain types of lymphoma. The biological activity of this compound mirrors that of its parent compound, with specific applications in pharmacokinetic studies and as an internal standard in analytical methods.

Lenalidomide functions through several mechanisms, primarily by modulating the immune response and directly affecting tumor cell growth. The key actions include:

- Cereblon Interaction : this compound acts as a ligand for cereblon (CRBN), an E3 ubiquitin ligase. This interaction leads to the selective ubiquitination and degradation of transcription factors IKZF1 and IKZF3, which are crucial for the survival of malignant B cells .

- Cytokine Modulation : The compound inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1, IL-6, and IL-12 while promoting the secretion of anti-inflammatory cytokine IL-10. This modulation enhances T-cell activity and improves immune responses against tumors .

- Cell Cycle Regulation : this compound upregulates cyclin-dependent kinase inhibitors (CDKIs), such as p21, p15, p16, and p27, leading to growth inhibition in malignant cells. It also reduces histone methylation and increases histone acetylation at the p21 promoter, enhancing its expression and thereby regulating cell cycle progression .

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied extensively. A validated HPLC-MS/MS method was developed to quantify both total and unbound concentrations of lenalidomide in human plasma. Key findings include:

- Sensitivity : The method demonstrated a linear calibration curve over a range of 5 to 1000 ng/mL for both total and unbound lenalidomide concentrations, with high precision and accuracy .

- Clinical Relevance : This analytical approach has been applied to monitor drug levels in multiple myeloma patients, particularly those with renal impairment, highlighting the importance of understanding pharmacokinetics for effective dosing strategies .

Case Studies

Several case studies illustrate the efficacy of this compound in clinical settings:

- Multiple Myeloma Treatment : In a cohort study involving patients with relapsed or refractory multiple myeloma, this compound was utilized to assess drug exposure and correlate it with therapeutic outcomes. The results indicated that higher plasma concentrations were associated with improved clinical responses .

- Diffuse Large B-cell Lymphoma : A case report detailed the use of lenalidomide in a patient with heavily pretreated diffuse large B-cell lymphoma. The patient experienced significant tumor reduction following treatment with lenalidomide-based regimens, demonstrating the compound's potential beyond multiple myeloma .

Summary Table of Biological Activities

| Biological Activity | Description |

|---|---|

| Cereblon Binding | Induces degradation of IKZF1 and IKZF3 transcription factors leading to apoptosis in malignant cells. |

| Cytokine Modulation | Reduces pro-inflammatory cytokines; enhances IL-10 secretion promoting anti-tumor immunity. |

| Cell Cycle Regulation | Upregulates CDKIs (e.g., p21) inhibiting cell proliferation in cancer cells. |

| Pharmacokinetics | Validated methods for quantifying drug levels in plasma; crucial for optimizing treatment protocols. |

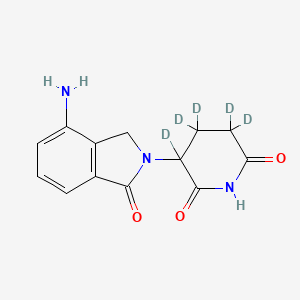

Propriétés

IUPAC Name |

3-(7-amino-3-oxo-1H-isoindol-2-yl)-3,4,4,5,5-pentadeuteriopiperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18/h1-3,10H,4-6,14H2,(H,15,17,18)/i4D2,5D2,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOTYRUGSSMKFNF-QTQWIGFBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(=O)NC(=O)C(C1([2H])[2H])([2H])N2CC3=C(C2=O)C=CC=C3N)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.